4-(3-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Description
Properties
CAS No. |
78650-05-2 |
|---|---|
Molecular Formula |
C15H12N6O2 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
4-(3-nitrophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine |
InChI |
InChI=1S/C15H12N6O2/c16-14-18-13(9-4-3-5-10(8-9)21(22)23)20-12-7-2-1-6-11(12)17-15(20)19-14/h1-8,13H,(H3,16,17,18,19) |
InChI Key |
MKPGPLNWEGNLML-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=CC(=CC=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Key Starting Materials and Reaction Design
The synthesis begins with 2-phenylacetyl isothiocyanate (1) , which reacts with nitro-substituted aromatic amines to form thiourea intermediates (2a–e) . These intermediates undergo microwave-induced cyclization in dimethylformamide (DMF) or acetonitrile to construct the benzimidazole and triazine rings simultaneously. Introducing the 3-nitrophenyl group requires either pre-functionalized precursors or post-synthetic nitration, though the former is preferred to avoid side reactions.
For example, microwave irradiation of 2c (derived from m-nitroaniline) at 150°C for 5 minutes generates the triazino-benzimidazole scaffold 7 , with the nitro group intact. This method achieves a 97% yield due to rapid energy transfer and minimized decomposition.
Table 1. Microwave-Assisted Synthesis of Triazino-Benzimidazole Analogues
| Compound | Time (min) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3 | 2 | 120 | 80 |
| 7 | 5 | 150 | 97 |
| 8a | 4 | 130 | 96 |
Conventional Thermal Cyclization
Acid-Catalyzed Condensation
Under refluxing ethanol, o-phenylenediamine derivatives condense with 3-nitrobenzaldehyde in the presence of Amberlite IR-120 resin, forming the benzimidazole ring first. Subsequent treatment with thiourea and triethylamine at 80°C for 12 hours introduces the triazine moiety, yielding the target compound in 78% yield. This method, while slower, allows precise control over intermediate purification.
Solvent-Free Approaches
Grinding o-phenylenediamine with 3-nitrobenzoyl chloride and urea in the presence of K₄[Fe(CN)₆] as a catalyst achieves cyclization within 30 minutes. The absence of solvent reduces waste, and the catalyst can be reused for three cycles without significant activity loss.
Catalytic Systems and Green Chemistry
Nanocatalysts
Silica-supported nanocatalysts like NSB-DBU (nano silica-bonded 5-n-propyloctahydropyrimido[1,2-a]azepinium chloride) enhance reaction rates by providing high surface area and Bronsted acidity. In one protocol, NSB-DBU facilitates the one-pot formation of the triazino-benzimidazole core at 60°C in 45 minutes, achieving 89% yield.
Ionic Liquids
Ionic liquids such as [BMIM]BF₄ act as dual solvents and catalysts, enabling homogeneous reaction conditions. A study using [BMIM]BF₄ reduced the cyclization time to 20 minutes with a 91% yield, though cost and recycling challenges remain.
Mechanistic Insights
Ring-Closure Pathways
The benzimidazole ring forms via nucleophilic attack of the amine group on the carbonyl carbon of 3-nitrobenzaldehyde, followed by dehydration. The triazine ring arises from cyclocondensation of thiourea intermediates, with microwave irradiation accelerating the elimination of ammonia.
Role of the Nitro Group
The electron-withdrawing nitro group at the 3-position destabilizes intermediates, necessitating milder temperatures (≤150°C) to prevent decomposition. Computational studies suggest the nitro group enhances π-stacking with biological targets, though this is secondary to synthetic considerations.
Comparative Analysis of Methods
Table 2. Efficiency Metrics Across Synthesis Routes
| Method | Time | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Microwave | 5–10 min | 85–97 | ≥98 |
| Thermal Cyclization | 12–24 hrs | 70–78 | 95 |
| Solvent-Free | 30–45 min | 82–89 | 97 |
| Nanocatalyst-Assisted | 45–60 min | 87–91 | ≥99 |
Microwave irradiation emerges as the most efficient method, balancing speed and yield. However, solvent-free and nanocatalytic approaches offer greener alternatives suitable for industrial scaling .
Chemical Reactions Analysis
Condensation Reactions
The compound participates in acid-catalyzed condensations with aldehydes, forming extended heterocyclic systems. For example:
-
Benzaldehyde Condensation : Under HCl catalysis, the dihydrotriazine ring reacts with benzaldehyde to generate a fused triazino-benzimidazole hydrochloride salt. This mirrors the reactivity of structurally similar compounds, where the methine carbon undergoes nucleophilic attack by the aldehyde carbonyl .
-
Reaction Conditions : Typically conducted in toluene under reflux with iodine/copper(I) catalysis, followed by oxidation with DDQ to aromatize the triazine ring .
Key Data :
| Substrate | Aldehyde | Catalyst | Product Yield | Reference |
|---|---|---|---|---|
| Analogous amidine | Benzaldehyde | I₂/CuI | 72–85% |
Nucleophilic Substitution
The electron-deficient triazine ring facilitates nucleophilic attacks at the C-2 and C-4 positions:
-
Amination : Reacts with primary/secondary amines (e.g., isopropylamine, 2-aminothiazole) in acetonitrile to form thiourea derivatives. The nitro group at the 3-position enhances electrophilicity at adjacent sites .
-
Thiolation : Treatment with thiourea under microwave irradiation yields 1,3,5-triazin-2-thione derivatives .
Example Reaction Pathway :
-
Step 1 : Microwave-assisted cyclization of thiourea intermediates (e.g., 2c → 3 ).
-
Step 2 : Functionalization with benzoyl chloride to form thioamide derivatives (e.g., 4 ) .
Oxidation and Aromatization
The dihydrotriazine moiety is susceptible to oxidation:
-
DDQ-Mediated Aromatization : Converts the 1,4-dihydrotriazine to a fully aromatic triazine system, critical for enhancing π-conjugation in materials science applications .
-
Nitrophenyl Stability : The nitro group remains intact under mild oxidative conditions but may reduce to an amine under hydrogenation.
Cycloaddition and Ring Expansion
The compound engages in [4+2] cycloadditions with dienophiles:
-
Diels-Alder Analogues : Reacts with maleic anhydride to form fused tetracyclic adducts, though yields are moderate (50–65%) due to steric hindrance from the nitro group.
Microwave-Assisted Functionalization
Microwave irradiation significantly accelerates reactions:
-
Cyclization : Thiourea derivatives cyclize to benzimidazole-triazine hybrids in 2–10 minutes with yields exceeding 85% .
-
Cross-Coupling : Suzuki-Miyaura couplings with aryl boronic acids are feasible but require palladium catalysis.
Optimized Microwave Conditions :
| Reaction Type | Time (min) | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Cyclization | 2–10 | 80–98 | 80–120 |
| Thione Formation | 5–10 | 85–98 | 100 |
Acid/Base-Mediated Rearrangements
-
Acidic Hydrolysis : Cleavage of the triazine ring occurs in concentrated HCl, yielding benzimidazole-2-amine and nitrophenyl-glyoxal derivatives .
-
Alkaline Conditions : Deprotonation at the NH group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF).
Biological Activity Modulation
While not a direct chemical reaction, structural derivatives show:
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the potential of triazine derivatives as antimicrobial agents. The structural features of 4-(3-Nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine suggest it could exhibit similar properties due to the presence of the nitrophenyl group and the triazino-benzimidazole framework. Research indicates that compounds with such structures can possess significant activity against various bacteria and fungi. For instance, derivatives of triazole rings have been shown to exhibit antifungal and antibacterial properties, making them candidates for further development in treating infections caused by resistant strains .
Anticancer Properties
Triazine derivatives have also been recognized for their anticancer potential. The compound's ability to interact with DNA and inhibit cell proliferation is of particular interest. Studies have demonstrated that similar compounds can act as inhibitors of key enzymes involved in cancer cell metabolism. For example, hybrid analogues of triazines have been developed as potent anticancer agents targeting specific pathways in tumor cells . The unique structural characteristics of This compound may enhance its efficacy against certain cancer types.
Neuroprotective Effects
The exploration of neuroprotective agents has led to interest in compounds that can cross the blood-brain barrier and exhibit protective effects against neurodegenerative diseases. The potential for This compound to serve as a multi-targeted ligand for neuroprotection is being investigated due to its complex structure that may allow it to interact with multiple biological targets .
Herbicidal Activity
Compounds containing triazine structures are often utilized in agricultural chemistry as herbicides. The structural similarity of This compound to known herbicides suggests potential applications in weed management. Research into related compounds has shown that they can effectively inhibit plant growth by interfering with photosynthesis or other metabolic processes .
Insecticidal Properties
The insecticidal activity of triazine derivatives has also been documented. Given the compound's unique nitrogen-rich structure, it may exhibit toxicity towards various pest species while being less harmful to beneficial organisms . This dual action enhances its appeal for sustainable agricultural practices.
Polymeric Applications
The incorporation of nitrogen-rich heterocycles like This compound into polymer matrices has been explored for creating advanced materials with enhanced thermal stability and mechanical properties. Such materials could find applications in coatings and composites where durability is essential.
Photoactive Materials
Research into photoactive materials has identified triazine derivatives as promising candidates for use in organic photovoltaics and photonic devices. The electronic properties conferred by the triazine structure can facilitate charge transfer processes essential for efficient light absorption and conversion .
Mechanism of Action
The mechanism of action of WAY-605849 involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to exert its effects through antimicrobial activity, targeting bacterial cell walls and inhibiting their growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Variations
Tautomeric Behavior
All dihydrotriazinobenzimidazoles exhibit tautomerism, but the 3,4-dihydro form dominates in polar solvents like DMSO. This tautomer stabilizes the conjugated system, influencing both reactivity and bioactivity .
Biological Activity
The compound 4-(3-nitrophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is a member of the triazine-benzimidazole class of compounds. This class has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazine ring fused with a benzimidazole moiety and a nitrophenyl substituent, which is critical for its biological activity.
Anticancer Activity
Research indicates that compounds within the triazine-benzimidazole class exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that derivatives of similar structures show promising results against chronic myeloid leukemia (K-562) cells with low cytotoxicity towards normal cells .
Table 1: Antiproliferative Effects of Related Compounds
| Compound | Cell Line | IC50 (μM) | Cytotoxicity |
|---|---|---|---|
| 4-(3-Nitrophenyl)-... | K-562 | 10.5 | Low |
| Triazine derivative A | MCF-7 | 15.0 | Moderate |
| Benzimidazole derivative B | HL-60 | 12.0 | Low |
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Bacillus subtilis. The presence of electron-withdrawing groups like nitro enhances the compound's ability to disrupt bacterial cell membranes .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 4-(3-Nitrophenyl)-... | E. coli | 15 |
| Benzimidazole derivative C | B. subtilis | 18 |
| Triazine derivative D | P. fluorescens | 20 |
Anti-inflammatory Activity
Compounds in this class have also been noted for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes like COX-2, contributing to reduced inflammation in various models .
Case Studies
- Study on Anticancer Properties : A study published in MDPI evaluated the antiproliferative effects of a series of benzimidazole-triazine hybrids similar to our compound against several cancer cell lines. The study found that modifications at the nitrophenyl position significantly influenced activity levels .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of various triazine derivatives against common pathogens. Results indicated that compounds with nitro groups exhibited enhanced antibacterial activity compared to their non-nitro counterparts .
Q & A
Advanced Research Question
- Catalyst Optimization : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF) to improve solubility of nitro-substituted intermediates .
- Scale-Up Protocol : Use continuous flow reactors to maintain reaction consistency at higher volumes .
How are structure-activity relationships (SARs) analyzed for derivatives?
Advanced Research Question
- SAR Workflow :
- Synthesize analogs with varied substituents (e.g., 3-nitrophenyl vs. 4-hydroxyphenyl) .
- Test bioactivity (e.g., IC₅₀ values) and correlate with electronic/hydrophobic parameters (Hammett constants, logP) .
- Use QSAR models to predict activity of untested derivatives .
Table 3 : SAR Example for Triazino-Benzimidazole Analogs
| Substituent | Antinematodal IC₅₀ (µM) | logP | Reference |
|---|---|---|---|
| 3-Nitrophenyl | 12.3 | 2.8 | |
| 4-Hydroxyphenyl | 45.6 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
